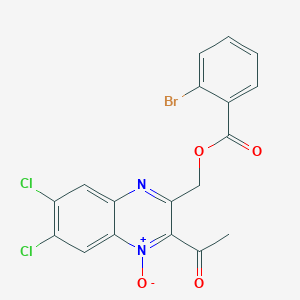
2-acetyl-3-(((2-bromobenzoyl)oxy)methyl)-6,7-dichloroquinoxaline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-3-(((2-bromobenzoyl)oxy)methyl)-6,7-dichloroquinoxaline 1-oxide, commonly known as BBQ, is a quinoxaline derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. BBQ exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of BBQ is not fully understood. However, it has been proposed that BBQ may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that BBQ may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. In addition, BBQ has been shown to inhibit the replication of the hepatitis C virus by targeting viral RNA synthesis.
Biochemical and Physiological Effects:
BBQ has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that BBQ can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. BBQ has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. In animal models of inflammation, BBQ has been found to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BBQ is its potent anticancer activity against a wide range of cancer cell lines. BBQ has also been found to possess antiviral and anti-inflammatory activity. However, there are some limitations to using BBQ in lab experiments. For example, BBQ is relatively unstable and can degrade over time. In addition, the synthesis of BBQ can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on BBQ. One area of interest is the development of novel analogs of BBQ with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the mechanisms underlying the antiviral and anti-inflammatory activities of BBQ. Finally, there is a need for further studies to determine the optimal dosing and administration of BBQ for use in clinical settings.
Conclusion:
In conclusion, BBQ is a quinoxaline derivative that exhibits a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthesis of BBQ involves the reaction of 2-amino-3-chloro-6,7-dichloroquinoxaline with 2-bromobenzoyl chloride in the presence of triethylamine. BBQ has been extensively studied for its potential applications in the field of medicinal chemistry and has shown promise as a potential anticancer agent. However, further research is needed to fully understand the mechanisms underlying its biological activities and to determine its optimal use in clinical settings.
Méthodes De Synthèse
The synthesis of BBQ involves the reaction of 2-amino-3-chloro-6,7-dichloroquinoxaline with 2-bromobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with acetic anhydride to yield BBQ. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
BBQ has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. BBQ has also been found to possess antiviral activity against the hepatitis C virus and anti-inflammatory activity in animal models of inflammation.
Propriétés
IUPAC Name |
(3-acetyl-6,7-dichloro-4-oxidoquinoxalin-4-ium-2-yl)methyl 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrCl2N2O4/c1-9(24)17-15(8-27-18(25)10-4-2-3-5-11(10)19)22-14-6-12(20)13(21)7-16(14)23(17)26/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQJFLZSTZGUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC(=C(C=C2N=C1COC(=O)C3=CC=CC=C3Br)Cl)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrCl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6,7-dichloro-4-oxidoquinoxalin-2-yl)methyl 2-bromobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7715016.png)
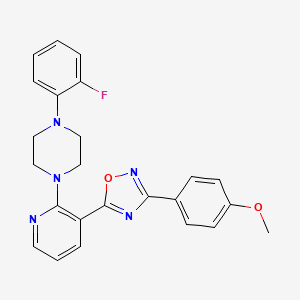
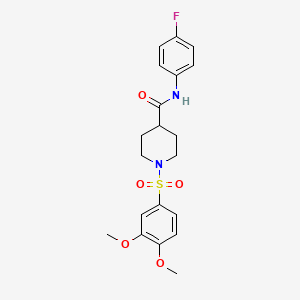

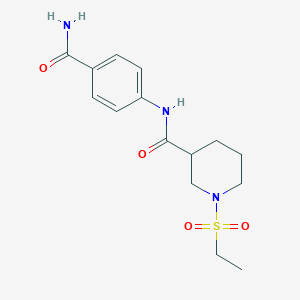
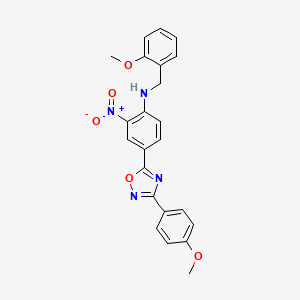



![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)

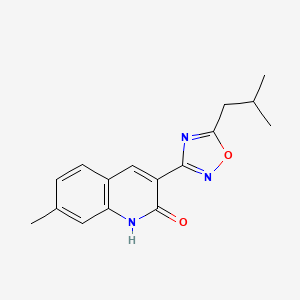
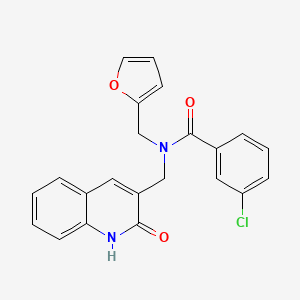
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)